1-Amino-1-(2-thienyl)acetone
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Overview
Description
1-Amino-1-(2-thienyl)acetone is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(2-thienyl)acetone can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate amine under acidic conditions. Another method includes the use of thiophene-2-acetone as a starting material, which undergoes amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-thienyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine .
Scientific Research Applications
1-Amino-1-(2-thienyl)acetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-thienyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-Amino-1-(2-thienyl)acetone.
Thiophene-2-acetone: Another related compound used in similar synthetic routes.
Thiophene-2-ethylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific combination of an amino group and a thiophene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NOS |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-amino-1-thiophen-2-ylpropan-2-one |
InChI |
InChI=1S/C7H9NOS/c1-5(9)7(8)6-3-2-4-10-6/h2-4,7H,8H2,1H3 |
InChI Key |
XBHVNLKVXXJQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CS1)N |
Origin of Product |
United States |
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